1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the pyrrolidine-2,5-dione intermediate with 4-ethoxyphenyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The final step involves the reaction of the intermediate with 2-(4-methylpiperazin-1-yl)ethylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione
- 1-(4-Chlorophenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione
Uniqueness
1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C19H28N4O3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H28N4O3/c1-3-26-16-6-4-15(5-7-16)23-18(24)14-17(19(23)25)20-8-9-22-12-10-21(2)11-13-22/h4-7,17,20H,3,8-14H2,1-2H3 |
InChI Key |
JESIPJZCWYQJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCN3CCN(CC3)C |
Origin of Product |
United States |
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